molecular formula C7H11NO B1330861 8-Azabicyclo[3.2.1]octan-3-one CAS No. 5632-84-8

8-Azabicyclo[3.2.1]octan-3-one

Cat. No.: B1330861
CAS No.: 5632-84-8
M. Wt: 125.17 g/mol
InChI Key: CVDLBKMNONQOHJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The 8-Azabicyclo[3.2.1]octan-3-one scaffold is involved in the synthesis of tropane alkaloids . It interacts with various enzymes and proteins during these biochemical reactions. The nature of these interactions is complex and involves multiple steps, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a precursor in the synthesis of tropane alkaloids . These alkaloids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into the 8-azabicyclo[3.2.1]octane architecture, a process that can occur directly in the same transformation or in a desymmetrization process starting from achiral tropinone derivatives . This transformation involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound plays a crucial role in the synthesis of tropane alkaloids , which suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the metabolic pathways that lead to the synthesis of tropane alkaloids . This process involves interactions with various enzymes and cofactors, and may also have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azabicyclo[3.2.1]octan-3-one can be achieved through several methods. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Another method includes the desymmetrization of achiral tropinone derivatives .

A novel and versatile method for synthesizing tropane alkaloids involves using keto-lactams as starting materials. This two-step method includes silyl enol ether formation with TBDMSOTf, lactam activation with Tf2O/DTBMP, and halide-promoted cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can convert ketones to alcohols or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

8-Azabicyclo[3.2.1]octan-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the wide range of biological activities associated with tropane alkaloids .

Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-3-5-1-2-6(4-7)8-5/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDLBKMNONQOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971755
Record name 8-Azabicyclo[3.2.1]octan-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5632-84-8
Record name 8-Azabicyclo[3.2.1]octan-3-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5632-84-8
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Record name 8-Azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-Boc nortropinone (0.73 g, 3.24 mmol) in a minimal amount of dichloromethane (1 mL) was treated with a solution of 4 M hydrochloric acid in dioxane (3.2 mL, 12.8 mmol). After stirring for 2.5 days, the reaction was complete by TLC analysis. Solvent was removed under reduced pressure to give 0.52 g of 8-azabicyclo[3.2.1]octan-3-one.
Name
N-Boc nortropinone
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (500 mg, 2.53 mmol) in 1,2-dichloroethane (10 mL) was added 369 μL (2.60 mmol) of trimethylsilyl iodide (TMSI) under a nitrogen atmosphere. The reaction mixture was heated at 60° C. for 4 h and cooled to room temperature. Methanol (10 mL) was added and the mixture was stirred for 30 min at room temperature (rt). The solvent was removed on vacuo and the residue was partitioned between CH2Cl2 and 1M aqueous NaOH solution (5 mL). The mixture was extracted with CH2Cl2 (3×10 mL). The organic layers were dried over anhydrous Na2SO4, filtered and concentrated under vacuum. The crude material was purified by flash chromatography (silica gel, methylene chloride/EtOH/NEt3 85/10/5) to afford a pale yellow oil (140 mg, 44%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
369 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
44%

Synthesis routes and methods III

Procedure details

25 g of tropinone was dissolved in 100 mL of chloroform, and 50 mL of chloroethyl chloroformate was added thereto, and stirred at room temperature for 6 hours. The reaction liquid was concentrated, and 100 mL of methanol was added thereto, and heated overnight under reflux. The reaction liquid was cooled to room temperature, and concentrated to obtain a crude product of the entitled compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Azabicyclo[3.2.1]octan-3-one
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Customer
Q & A

Q1: What is the molecular formula and weight of 8-Azabicyclo[3.2.1]octan-3-one?

A1: this compound has the molecular formula C8H13NO and a molecular weight of 139.19 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound?

A2: Yes, the presence of the ketone functionality is readily identified by a strong absorption band in the infrared (IR) spectrum around 1700 cm-1 []. Additionally, proton and carbon nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the compound's structure and conformation [, ].

Q3: How does the N-substitution on the this compound core impact its activity?

A3: N-substitution significantly influences the conformational preference of the bicyclic system, impacting its interaction with biological targets [, ]. For instance, N-aryl substituted derivatives exhibit different pharmacological profiles compared to N-alkyl analogs [, ].

Q4: What is the impact of introducing arylmethylidene groups at the 2 and 4 positions of this compound?

A4: Introducing arylmethylidene groups at the 2 and 4 positions, forming 2,4-bis(arylmethylidene)-8-azabicyclo[3.2.1]octan-3-ones, has been explored for anticancer activity. Modifications to the aryl substituents affect the potency and selectivity against various cancer cell lines [, , ].

Q5: Can chiral derivatives of this compound be utilized as ligands in asymmetric catalysis?

A5: Yes, chiral phosphites and phosphoramidites derived from the 6-hydroxy derivative of this compound have shown promise as ligands in copper-catalyzed asymmetric conjugate additions and rhodium-mediated asymmetric hydrogenations [].

Q6: What are common synthetic strategies for accessing the this compound core?

A6: The classical Mannich-type condensation is a well-established approach for constructing the tropane skeleton []. Additionally, ring expansion methodologies starting from smaller ring systems have been explored [].

Q7: Are there efficient methods to selectively synthesize specific diastereomers of 2-substituted 8-Azabicyclo[3.2.1]octan-3-ones?

A7: Yes, controlling the reaction conditions during aldol condensation reactions can influence the diastereoselectivity. For example, using low concentrations of aqueous NaOH solution favors the formation of 2-substituted 8-azabicyclo[3.2.1]octan-3-ones over the 2,4-disubstituted derivatives [, ].

Q8: How can the relative configuration of this compound aldol products be determined?

A8: NMR spectroscopy, specifically analysis of vicinal coupling constants and chemical shifts, is a powerful tool for assigning the relative configuration of these aldol products. Derivatisation, for example, forming tert-butyldimethylsilyl (TBDMS) ethers, can further aid in configuration determination [].

Q9: What are the potential pharmaceutical applications of this compound derivatives?

A9: Derivatives of this compound have been investigated for various pharmacological activities, including anticonvulsant, antiarrhythmic, choleretic (promoting bile flow), and anticancer effects [, ].

Q10: Have any natural products containing the this compound scaffold been isolated?

A10: Yes, the tropane alkaloids, which encompass compounds like cocaine and atropine, share the 8-methyl-8-azabicyclo[3.2.1]octane core as a key structural feature. These alkaloids are found in plants from families like Solanaceae and Erythroxylaceae [, ].

Q11: Have computational methods been applied to study this compound derivatives?

A11: Yes, computational tools such as 2D-QSAR (Quantitative Structure-Activity Relationship) modeling have been employed to understand the relationship between structural features of tropane-based compounds and their antiproliferative activity [, ].

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